2,4-Dibromo-6-fluoroquinoline
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Overview
Description
2,4-Dibromo-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a fluorine atom at position 6 on the quinoline ring. The incorporation of halogen atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium or nickel catalysts, along with ligands such as triphenylphosphine (PPh3) or N-heterocyclic carbenes (NHCs), in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.
Oxidation and Reduction: Quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
2,4-Dibromo-6-fluoroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It serves as a lead compound for the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluoroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with DNA replication and transcription processes, leading to antimicrobial and antineoplastic effects. The presence of halogen atoms enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
- 2,4-Dichloro-6-fluoroquinoline
- 2,4-Dibromo-6-chloroquinoline
- 2,4-Dibromo-6-methylquinoline
Comparison: 2,4-Dibromo-6-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution and cross-coupling reactions. The fluorine atom enhances its biological activity, making it a more potent compound in medicinal chemistry .
Properties
Molecular Formula |
C9H4Br2FN |
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Molecular Weight |
304.94 g/mol |
IUPAC Name |
2,4-dibromo-6-fluoroquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H |
InChI Key |
GSTMAZUGXMJLCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Br)Br |
Origin of Product |
United States |
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